3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS No.: 2034449-92-6
Cat. No.: VC4531764
Molecular Formula: C15H16N6O2S
Molecular Weight: 344.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034449-92-6 |
|---|---|
| Molecular Formula | C15H16N6O2S |
| Molecular Weight | 344.39 |
| IUPAC Name | 3-[1-(4-propylthiadiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C15H16N6O2S/c1-2-3-11-13(24-20-19-11)15(22)21-7-4-10(9-21)23-14-12(8-16)17-5-6-18-14/h5-6,10H,2-4,7,9H2,1H3 |
| Standard InChI Key | QHCJCIJQGIFSNS-UHFFFAOYSA-N |
| SMILES | CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct heterocyclic components (Figure 1):
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4-Propyl-1,2,3-thiadiazole-5-carbonyl: A sulfur-containing heterocycle with a propyl substituent at position 4.
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Pyrrolidin-3-yloxy: A five-membered nitrogen ring providing conformational flexibility.
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Pyrazine-2-carbonitrile: A diazine ring with a nitrile group, enhancing electronic diversity.
The IUPAC name, 3-[1-(4-propylthiadiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile, reflects this arrangement. The SMILES string CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N confirms the connectivity.
Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 2034449-92-6 |
| Molecular Formula | |
| Molecular Weight | 344.39 g/mol |
| IUPAC Name | 3-[1-(4-propylthiadiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C15H16N6O2S/c1-2-3-11-13(24-20-19-11)15(22)21-7-4-10(9-21)23-14-12(8-16)17-5-6-18-14/h5-6,10H,2-4,7,9H2,1H3 |
| Solubility | Not publicly available |
The nitrile group at position 2 of the pyrazine ring contributes to dipole interactions, while the thiadiazole’s sulfur atom may facilitate hydrogen bonding .
Synthesis and Reaction Pathways
Thiadiazole Ring Formation
The 4-propyl-1,2,3-thiadiazole moiety is synthesized via cyclization reactions. Shafiee and Lalezari’s method for thiadiazole-5-carboxylic acid esters involves treating thioamides with nitrous acid, followed by esterification . For this compound, propyl-substituted precursors likely undergo similar cyclization to yield the thiadiazole intermediate.
Coupling Reactions
The thiadiazole-5-carbonyl group is attached to pyrrolidine via amide bond formation. A reactive acyl chloride derivative of 4-propyl-1,2,3-thiadiazole-5-carboxylic acid reacts with pyrrolidin-3-amine under Schotten-Baumann conditions. Subsequent etherification links the pyrrolidine to pyrazine-2-carbonitrile through an oxygen bridge, achieved via nucleophilic substitution between 3-hydroxypyrrolidine and 2-chloropyrazine-carbonitrile.
Purification and Characterization
Biological Activity and Mechanisms
Antimicrobial Properties
1,3,4-Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies indicate that this compound inhibits gram-negative bacteria (e.g., Escherichia coli) with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The thiadiazole ring’s sulfur atom may disrupt bacterial cell wall synthesis by chelating essential metal ions .
Enzyme Inhibition
Molecular docking simulations suggest affinity for bacterial dihydrofolate reductase (DHFR), a target for antifolate antibiotics. The pyrazine-carbonitrile group forms hydrogen bonds with DHFR’s active site (e.g., with Asp27 and Leu28 residues), while the thiadiazole interacts hydrophobically .
Cytotoxicity Profile
Preliminary cytotoxicity assays on mammalian cell lines (e.g., HEK293) show moderate toxicity (), indicating a selectivity index (SI) of ~6 for bacterial over mammalian cells.
Comparative Analysis with Structural Analogs
Replacing the pyrrolidine with piperidine (as in ) reduces gram-negative activity but improves solubility. The methyl-thiazole analog shows weaker antibacterial effects, highlighting the thiadiazole’s critical role .
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